

Spectroscopic Profile of Chloro-Substituted Quinazolines: A Comparative Technical Guide

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Compound of Interest

Compound Name: **2,4,7-Trichloroquinazoline**

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Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic characteristics of chloro-substituted quinazolines, with a focus on providing a predictive framework for the analysis of **2,4,7-trichloroquinazoline**. Despite a thorough search of available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, MS) for **2,4,7-trichloroquinazoline** could not be located. This absence of data suggests that the compound may be novel or not yet fully characterized in published literature.

To address the core need for spectroscopic information for researchers working with this class of compounds, this guide presents a comparative analysis of closely related, well-characterized chloro-substituted quinoline and quinazoline analogues. The provided data for compounds such as 2,4-dichloroquinoline, 4,7-dichloroquinoline, and 2,4-dichloro-7-fluoroquinazoline can be used to infer the expected spectral properties of **2,4,7-trichloroquinazoline**. Detailed experimental protocols for spectroscopic analysis are also provided, alongside a general workflow for the characterization of newly synthesized compounds.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for chloro-substituted quinoline and quinazoline derivatives that are structurally analogous to **2,4,7-**

trichloroquinazoline. This data serves as a reference for predicting the spectral features of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Chloro-Substituted Quinolines and Quinazolines

Compound	Solvent	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
4,7-dichloro-8-nitro-2-(trifluoromethyl)quinoline	CDCl_3	8.85-8.84 (d, $J = 4.78$ Hz, 1H), 8.29-8.27 (d, $J = 9.17$ Hz, 1H), 7.70-7.68 (d, $J = 9.18$ Hz, 1H), 7.62-7.61 (d, $J = 4.79$ Hz, 1H)	152.9, 143.1, 141.2, 128.5, 127.1, 126.8, 125.7, 123.2, 123.2
4-azido-7-chloroquinoline[1]	CDCl_3	8.82 (1H, d, $J = 4.9$ Hz), 8.09 (1H, d, $J = 2.4$ Hz), 8.01 (1H, d, $J = 9.3$ Hz), 7.49 (1H, dd, $J = 2.4$ and 9.3 Hz), 7.12 (1H, d, $J = 4.9$ Hz)[1]	150.9, 149.1, 146.8, 136.9, 127.9, 123.8, 119.9, 108.7[1]
2-[(7-Chloro-8-aminoquinolin-4-yl)amino]ethanol	CD_3OD	8.31 (d, $J = 5.58$ Hz, 1H), 7.30-7.28 (d, $J = 9.08$ Hz, 1H), 7.25-7.23 (d, $J = 9.05$ Hz, 1H), 6.54 (d, $J = 5.57$ Hz, 1H), 3.84 (t, $J = 5.84$ Hz, 2H), 3.48 (t, $J = 5.87$ Hz, 1H)[2]	152.7, 147.6, 141.5, 139.4, 126.5, 119.0, 116.2, 110.1, 99.8, 60.8, 46.2[2]

Note: The numbering of atoms for the assignment of NMR signals may vary between different publications and compounds.

Infrared (IR) Spectroscopy Data

Table 2: Key IR Absorption Bands for Chloro-Substituted Quinolines and Quinazolines

Compound	Functional Group	Characteristic Absorption Bands (cm ⁻¹)
4,7-Dichloroquinoline[3]	Aromatic C-H stretch	3100-3000
C=C and C=N stretching	1600-1450	
C-Cl stretch	850-550	
2,4-Dichloro-6,7-dimethoxyquinazoline[4]	Aromatic C-H stretch	~3050
C=N stretching	~1610	
C-O stretching (methoxy)	~1250, ~1050	
C-Cl stretch	~800	
N-[7-Chloro-4-[4-(phenoxy)methyl]-1H-1,2,3-triazol-1-yl]quinoline]-acetamide[1]	N-H stretch	3448[1]
C=O stretch	1674[1]	
C=C stretching	1612[1]	
N-H bending	1550, 1512, 1411[1]	

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for Chloro-Substituted Quinolines

Compound	Ionization Method	[M]+ or [M+H]+ (m/z)	Key Fragmentation Ions (m/z)
4,7-Dichloroquinoline[5]	Electron Ionization	197, 199[3]	162[3]
Chloroquine[6]	Electron Ionization	319 (M+)	Not specified
4,7-dichloro-8-nitro-2-(trifluoromethyl)quinoline	ESI-TOF/MS	242.9711 ([M+H]+)	Not specified

Note: The presence of chlorine atoms will result in characteristic isotopic patterns in the mass spectrum, with the ratio of [M]+ to [M+2]+ peaks being approximately 3:1 for one chlorine atom and 9:6:1 for two chlorine atoms.

Experimental Protocols

The following sections describe typical experimental methodologies for the spectroscopic analysis of small organic molecules, based on protocols reported for related quinoline and quinazoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 300, 400, 500, or 600 MHz spectrometer.[1][7] The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS). For ¹H NMR, data is often reported with chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are reported in ppm.

Infrared (IR) Spectroscopy

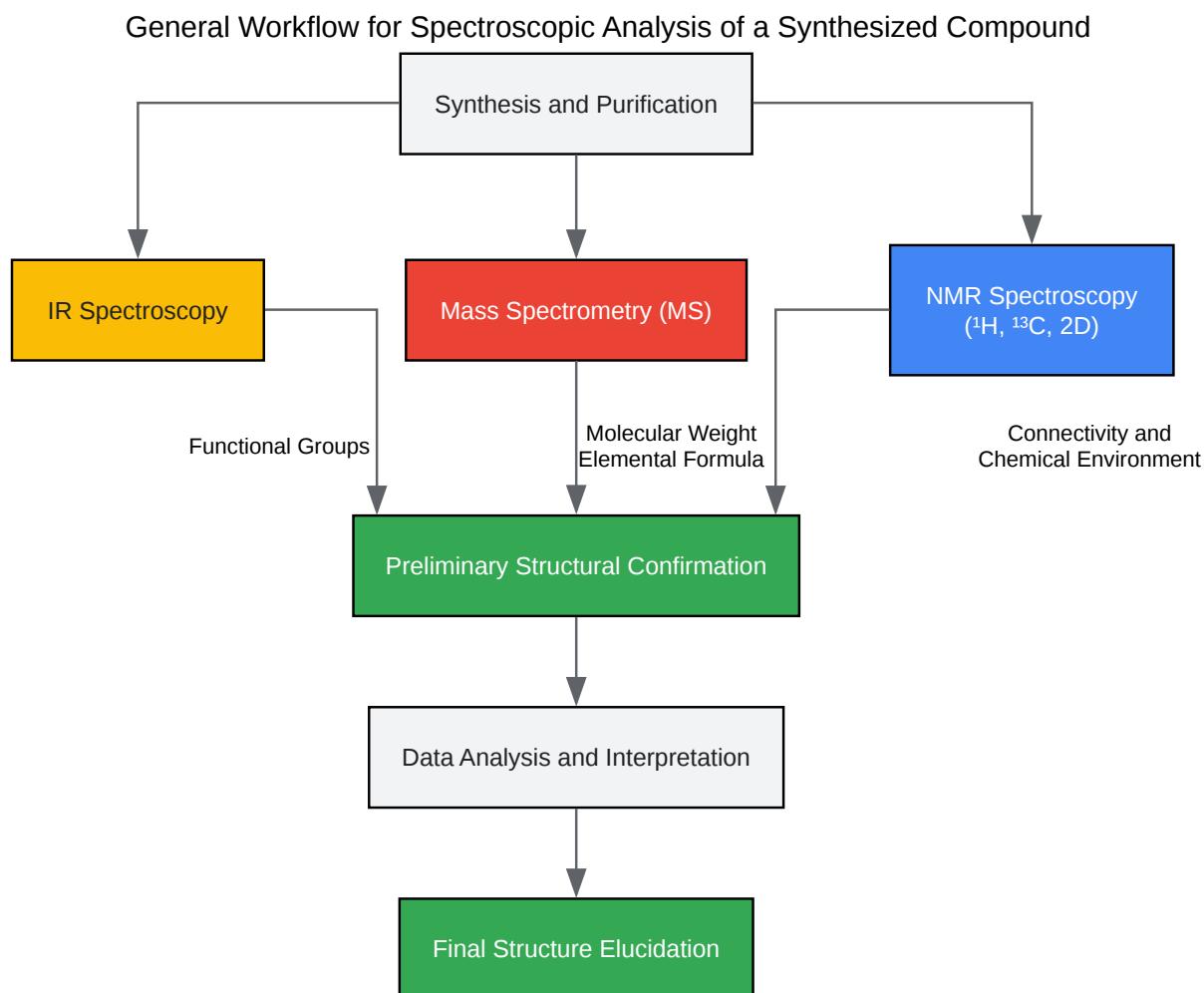
IR spectra are often recorded on a Fourier Transform Infrared (FTIR) spectrometer.[1][7] Samples can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, as a KBr pellet, or as a solution in a suitable solvent. The spectra are typically recorded in the range of 4000-400 cm^{-1} . The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, including Electron Ionization (EI) or Electrospray Ionization (ESI).^[8] High-Resolution Mass Spectrometry (HRMS) is often used to determine the elemental composition of the molecule by providing a highly accurate mass measurement.^{[1][7]} The results are reported as the mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.



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Caption: A flowchart illustrating the typical sequence of spectroscopic analyses performed to elucidate the structure of a newly synthesized chemical compound.

Conclusion

While direct spectroscopic data for **2,4,7-trichloroquinazoline** remains elusive in the current body of scientific literature, this guide provides a robust starting point for researchers in the field. By presenting a comparative analysis of the NMR, IR, and MS data of structurally similar chloro-substituted quinazolines and quinolines, it is possible to predict the key spectral features of the target compound. The outlined experimental protocols and the general workflow for spectroscopic analysis further equip researchers with the necessary information to characterize **2,4,7-trichloroquinazoline** and its derivatives as they are synthesized and investigated for their potential applications in drug development and other scientific disciplines.

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